Enantiomeric Purity: (3S)-(-)-3-Acetamidopyrrolidine vs. (3R)-(+)-Enantiomer by Optical Rotation
(3S)-(-)-3-Acetamidopyrrolidine is distinguished from its (3R)-(+)-enantiomer (CAS 131900-62-4) by opposite and quantitatively defined optical rotation values under identical measurement conditions. The (3S)-(-)-enantiomer exhibits a specific optical rotation [α]20D of -51 to -46° (c = 1, EtOH) , whereas the (3R)-(+)-enantiomer exhibits [α]20D of +45 to +49° (c = 1, EtOH) . This absolute difference of approximately 94–100° in specific rotation magnitude provides a definitive, quantifiable metric for enantiomeric identity verification and quality control.
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | [α]20D = -51 to -46° (c = 1, EtOH) |
| Comparator Or Baseline | (3R)-(+)-3-Acetamidopyrrolidine: [α]20D = +45 to +49° (c = 1, EtOH) |
| Quantified Difference | Absolute difference of ~94–100° in specific rotation magnitude |
| Conditions | c = 1 in ethanol, 20°C |
Why This Matters
Optical rotation provides a rapid, quantitative quality control parameter for confirming enantiomeric identity and detecting cross-contamination or mislabeling prior to use in stereospecific syntheses.
